molecular formula C21H29N5O2 B1205299 Tandospirone CAS No. 87760-53-0

Tandospirone

Katalognummer B1205299
CAS-Nummer: 87760-53-0
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: CEIJFEGBUDEYSX-FZDBZEDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Tandospirone synthesis involves complex chemical reactions, highlighting the intricate process of developing this compound. Ishizumi et al. (1991) elaborated on the synthesis and anxiolytic activity of N-substituted cyclic imides, including Tandospirone and related compounds. They demonstrated that Tandospirone exhibits anxiolytic activity equipotent to buspirone, emphasizing its potential as a selective anxiolytic agent (Ishizumi, Kojima, & Antoku, 1991). Further, Gunkara et al. (2013) discussed the palladium-catalyzed synthesis of Tandospirone analogues, showcasing the versatility in accessing new derivatives with potential biological activity (Gunkara, Sucu, Ocal, & Kaufmann, 2013).

Molecular Structure Analysis

The molecular structure of Tandospirone plays a crucial role in its interaction with biological targets, specifically the 5-HT1A receptor. Nishimura et al. (2001) provided insights into the conformational analysis of Tandospirone in aqueous solution, highlighting the significance of its folded conformation towards neuroleptic receptor binding. This study also introduced a new rigid scaffold for dopamine D4 ligands, underscoring the molecular structure's impact on its pharmacological profile (Nishimura, Igarashi, & Sunagawa, 2001).

Chemical Reactions and Properties

The chemical reactions and properties of Tandospirone are essential for understanding its stability and reactivity. Trawiński and Skibiński (2017) investigated the photolytic and photocatalytic degradation of Tandospirone, providing valuable information on its stability under light exposure and the identification of transformation products. Their study contributes to understanding Tandospirone's chemical properties and potential environmental impacts (Trawiński & Skibiński, 2017).

Physical Properties Analysis

Although specific studies directly addressing the physical properties of Tandospirone were not identified in the current search, the general understanding of its physical properties can be inferred from its synthesis and molecular structure analysis. Physical properties such as solubility, melting point, and stability are crucial for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of Tandospirone, including its pharmacodynamics and pharmacokinetics, have been extensively studied. Hamik et al. (1990) analyzed Tandospirone's interactions with neurotransmitter receptor binding sites, highlighting its high potency at the 5-HT1A receptor and its unique pharmacological profile compared to other novel anxiolytics. This study underscores Tandospirone's chemical properties related to its mechanism of action (Hamik, Oksenberg, Fischette, & Peroutka, 1990).

Wissenschaftliche Forschungsanwendungen

Neuroendocrine Effects and Brain Receptor Binding

Tandospirone, a selective 5-HT1A receptor agonist, has been studied for its effects on neuroendocrine response and 5-HT1A receptor binding in the brain. A study by Nakayama et al. (2002) used positron emission tomography (PET) and neuroendocrine assessment to explore these effects in humans. They found that tandospirone significantly influenced body temperature and growth hormone levels, although its impact on 5-HT1A receptor binding was negligible at clinical doses (Nakayama et al., 2002).

Application in Dementia and Behavioral Symptoms

Tandospirone has been evaluated for its efficacy in managing behavioral and psychological symptoms of dementia (BPSD). Sato et al. (2007) conducted a study on patients with Alzheimer's type or vascular dementia and observed significant improvements in symptoms like delusion, agitation, depression, anxiety, and irritability (Sato, Mizukami, & Asada, 2007).

Cognitive Performance Enhancement in Schizophrenia

Research by Sumiyoshi et al. (2001) showed that adding tandospirone to typical antipsychotic treatment for schizophrenia patients could improve cognitive functions such as executive function and verbal memory, without significantly altering psychopathology ratings (Sumiyoshi et al., 2001).

Treatment of Cerebellar Ataxia

Studies have explored the use of tandospirone in treating cerebellar ataxia. Takei et al. (2002) reported a significant improvement in cerebellar ataxia symptoms and associated conditions like insomnia and depression in a patient with Machado-Joseph disease (Takei et al., 2002). Another study by Takei et al. (2010) indicated varying effects of tandospirone on different types of spinocerebellar degeneration, showing particular usefulness in patients with Machado-Joseph disease and SCA6 (Takei, Hamada, Homma, Hamada, & Tashiro, 2010).

Memory Function Improvement in Schizophrenia

Tandospirone also demonstrates potential in improving memory function in schizophrenia. Sumiyoshi et al. (2001) found that tandospirone adjunctive treatment improved verbal memory in schizophrenia patients, indicating a role for 5-HT1A agonists in enhancing certain cognitive functions (Sumiyoshi et al., 2001).

Activation of Neuroendocrine and Signaling Pathways

Sullivan et al. (2005) researched the effects of tandospirone on plasma hormone levels and MAP kinase activity in the brain, revealing significant elevations in hormones like oxytocin and ACTH and activation of ERK phosphorylation in specific brain nuclei (Sullivan et al., 2005).

Anxiety and Visceral Hypersensitivity

Zhan et al. (2022) studied the effect of tandospirone on stress-induced anxiety-like behavior and visceral hypersensitivity in a rat model. They found that tandospirone alleviated these symptoms, potentially through its action on 5-HT1A receptors (Zhan et al., 2022).

Improvement of BPSD in Elderly Patients

Ochi et al. (2021) investigated the effectiveness of tandospirone in treating BPSD in oldest-old patients with dementia, noting significant improvements in symptoms and good tolerability (Ochi, Mori, Iga, & Ueno, 2021).

Pharmacological Synergy with SSRIs

Nishikawa et al. (2007) explored the synergistic effects of tandospirone with selective serotonin reuptake inhibitors (SSRIs) on anxiety models in rats, demonstrating enhanced anxiolytic effects (Nishikawa, Inoue, Izumi, & Koyama, 2007).

Cognitive Function in Schizophrenia

Sumiyoshi et al. (2007) conducted a study to assess the impact of buspirone, a 5-HT1A agonist similar to tandospirone, on cognitive function in schizophrenia, providing insights potentially applicable to tandospirone as well (Sumiyoshi, Park, Jayathilake, Roy, Ertugrul, & Meltzer, 2007).

Potential in Treating Age-Related Macular Degeneration

Jaffe et al. (2015) evaluated tandospirone for treating geographic atrophy secondary to age-related macular degeneration, although it did not affect lesion growth in the study (Jaffe, Schmitz-Valckenberg, Boyer, Heier, Wolf-Schnurrbusch, Staurenghi, Schmidt-Erfurth, & Holz, 2015).

Role in Central Nervous System Disorders

Huang et al. (2017) reviewed tandospirone's role in treating central nervous system disorders, highlighting its efficacy in conditions like social anxiety disorder, PTSD, and Parkinson's disease (Huang, Yang, Yang, Cao, Qin, Zhou, Li, Ye, & Wu, 2017).

Effect on Depression Symptoms in Dementia

Masuda, Akagawa, and Hishikawa (2002) studied tandospirone's effects on depression symptoms in senile dementia patients, finding improvements in mood, agitation, and anxiety (Masuda, Akagawa, & Hishikawa, 2002).

Tandospirone as an Alternative for Chorea Treatment

Maruka, Esumi, and Kojima (2000) reported on the use of tandospirone in reducing choreic movement in a patient with hereditary chorea, suggesting its potential as a therapeutic agent for this condition (Maruka, Esumi, & Kojima, 2000).

Zukünftige Richtungen

Tandospirone has been used in trials studying the treatment of Schizophrenia . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .

Eigenschaften

IUPAC Name

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJFEGBUDEYSX-FZDBZEDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048836
Record name Tandospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tandospirone

CAS RN

87760-53-0
Record name Tandospirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87760-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tandospirone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tandospirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tandospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tandospirone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TANDOSPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tandospirone
Reactant of Route 2
Reactant of Route 2
Tandospirone
Reactant of Route 3
Reactant of Route 3
Tandospirone
Reactant of Route 4
Reactant of Route 4
Tandospirone
Reactant of Route 5
Tandospirone
Reactant of Route 6
Reactant of Route 6
Tandospirone

Citations

For This Compound
3,630
Citations
A Hamik, D Oksenberg, C Fischette, SJ Peroutka - Biological psychiatry, 1990 - Elsevier
The interactions of tandospirone (formerly called SM-3997) with 5-HT and other neurotransmitter receptor binding sites were determined in brain homogenates. Tandospirone is most …
Number of citations: 125 www.sciencedirect.com
R Godbout, Y Chaput, P Blier, C De Montigny - Neuropharmacology, 1991 - Elsevier
… tandospirone decreased the firing rate of 5-HT neurones of the dorsal raphe (ED 50 = 9.1 ± 1.1 μg/kg). A treatment with tandospirone … administration of tandospirone. After treatment with …
Number of citations: 101 www.sciencedirect.com
T Sumiyoshi, M Matsui, I Yamashita, S Nohara… - Biological …, 2001 - Elsevier
Background: The purpose of this study was to test the hypothesis that the addition of tandospirone, a 5-HT 1A partial agonist, to ongoing treatment with typical antipsychotic drugs, would …
Number of citations: 189 www.sciencedirect.com
T Sumiyoshi, M Matsui, S Nohara… - American Journal of …, 2001 - Am Psychiatric Assoc
… the effects of the addition of tandospirone, a serotonin-1A (5-… treatment with 30 mg/day of tandospirone or placebo for 6 weeks. … tandospirone; subjects who did not receive tandospirone …
Number of citations: 259 ajp.psychiatryonline.org
LB Barradell, A Fitton - CNS Drugs, 1996 - Springer
… tandospirone, but reversed those produced by diazepam.(4) These results provide further evidence that tandospirone … mechanism of action of tandospirone was similar to that induced …
Number of citations: 39 link.springer.com
X Huang, J Yang, S Yang, S Cao, D Qin, Y Zhou, X Li… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… This review discusses the superiority of tandospirone in the treatment … tandospirone is still unknown, it is rational to speculate that as a partial agonist of 5-HT1A receptor, tandospirone …
Number of citations: 42 www.ncbi.nlm.nih.gov
K Yamada, G Yagi, S Kanba - Psychiatry and clinical …, 2003 - Wiley Online Library
… tandospirone in 36 untreated outpatients with major depressive disorder. Twelve patients were treated with CMI and tandospirone … by the addition of tandospirone. These results suggest …
Number of citations: 38 onlinelibrary.wiley.com
J Lin, Y Su, C Wang, F Yang, Y Xu, Y Yuan… - Journal of Psychiatric …, 2018 - Elsevier
… examined the strategy using tandospirone. This study aimed to evaluate the efficacy and safety of adjunctive tandospirone in individuals with MDD and high level of anxiety symptoms. …
Number of citations: 25 www.sciencedirect.com
Y Ohmura, H Kumamoto, I Tsutsui-Kimura… - Journal of …, 2013 - jstage.jst.go.jp
… A multiple comparison revealed that the 1 mg/kg dose of tandospirone and tandospirone … tandospirone. Moreover, a multiple comparison revealed that the 1 mg/kg dose of tandospirone …
Number of citations: 23 www.jstage.jst.go.jp
GT Pollard, KP Nanry, JL Howard - European journal of pharmacology, 1992 - Elsevier
… The azapirone putative anxiolytic tandospirone was evaluated in … Tandospirone produced a large increase in punished key-… The results indicate that tandospirone is qualitatively similar …
Number of citations: 20 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.